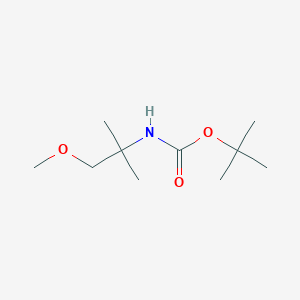
Tert-butyl (2-methoxy-1,1-dimethylethyl)carbamate
Descripción general
Descripción
Tert-butyl (2-methoxy-1,1-dimethylethyl)carbamate is a chemical compound that likely belongs to the class of organic compounds known as carbamates . These are organic compounds containing the carbamate group, which is structurally characterized by the presence of an alkyl (or aryl) group linked to the carbonyl carbon of an urea .
Synthesis Analysis
While specific synthesis methods for this compound are not available, carbamates are typically synthesized through the reaction of alcohols with isocyanates . In this case, the isocyanate would likely be derived from 2-methoxy-1,1-dimethylethylamine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a carbamate group, a tert-butyl group, and a 2-methoxy-1,1-dimethylethyl group . The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
Carbamates, in general, can undergo a variety of chemical reactions. They can react with amines to form ureas, and with water to form carbon dioxide and the corresponding alcohol . The specific reactions that this compound would undergo would depend on the conditions and the other reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. While specific properties for this compound are not available, carbamates in general are often solid at room temperature, and many are soluble in organic solvents .Aplicaciones Científicas De Investigación
Synthetic Intermediate in Biologically Active Compounds :
- Tert-butyl (2-methoxy-1,1-dimethylethyl)carbamate serves as an important intermediate in the synthesis of various biologically active compounds, such as Omisertinib (AZD9291), demonstrating its utility in pharmaceutical development (Zhao, Guo, Lan, & Xu, 2017).
Lithiation and Subsequent Reactions :
- The compound undergoes effective lithiation, enabling subsequent reactions with electrophiles to yield various substituted products. This highlights its role in complex chemical syntheses (Smith, El‐Hiti, & Alshammari, 2013).
Selective Deprotection and Acylation :
- It can be utilized in the selective deprotection and acylation of certain compounds, aiding in the synthesis of derivatives with potential pharmaceutical applications (Pak & Hesse, 1998).
Asymmetric Mannich Reaction :
- The compound is used in asymmetric Mannich reactions, a key method in organic chemistry for creating chiral centers, which is crucial in the synthesis of various pharmaceutical agents (Yang, Pan, & List, 2009).
Synthesis of Indoles :
- It plays a role in the synthesis of indoles with oxygen-bearing substituents, a process important in the creation of many natural and synthetic compounds with biological activity (Kondo, Kojima, & Sakamoto, 1997).
Intermediate in Vitamin Synthesis :
- The compound is an intermediate in the synthesis of natural products like Biotin, a water-soluble vitamin involved in metabolic processes (Qin et al., 2014).
Solubility Studies :
- Research has also focused on its solubility characteristics, contributing to the understanding of its physical properties and applications in solvent mixtures (McHale, Kauppila, & Acree, 1996).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-(1-methoxy-2-methylpropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-9(2,3)14-8(12)11-10(4,5)7-13-6/h7H2,1-6H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUPUQCLEUNSET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611687 | |
| Record name | tert-Butyl (1-methoxy-2-methylpropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-1-methoxy-2-methyl-2-propanamine | |
CAS RN |
204707-34-6 | |
| Record name | tert-Butyl (1-methoxy-2-methylpropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



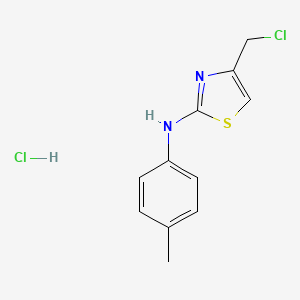
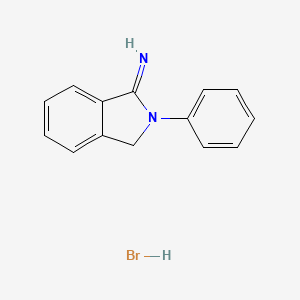
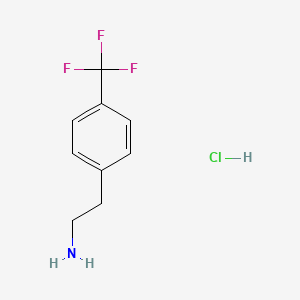
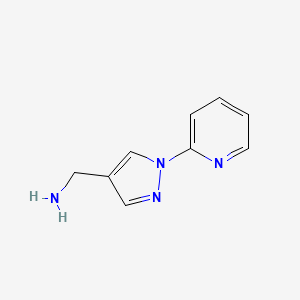
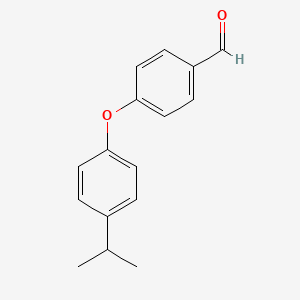


![[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol](/img/structure/B1357943.png)
![6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1357946.png)

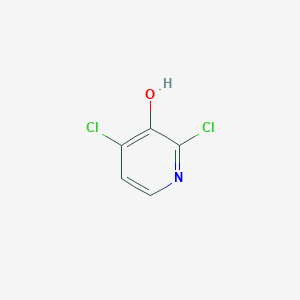
![5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B1357956.png)
